TAK1 Inhibitory Potency: 162-Fold Lower Activity than the 5Z Isomer Enables Distinct Experimental Windows
(5E)-7-Oxozeaenol inhibits TAK1 with an IC50 of 1.3 μM, which is approximately 162-fold less potent than its 5Z isomer (IC50 = 8 nM) [1]. This substantial difference in potency provides a clear experimental window: the 5E isomer can be used at concentrations that achieve partial TAK1 inhibition without completely ablating kinase activity, whereas the 5Z isomer acts as a potent, irreversible covalent inhibitor. Additionally, (5E)-7-Oxozeaenol is 6.9-fold less potent than Takinib (IC50 = 9.5 nM) and 8.7-fold more potent than NG25 (IC50 = 149 nM) [2]. The 5Z isomer also inhibits VEGF-R2 (IC50 = 52 nM), MEK1 (IC50 = 411 nM), and FLT3 (IC50 = 170 nM) [3], while comprehensive selectivity profiling for the 5E isomer is not yet available.
| Evidence Dimension | TAK1 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.3 μM (1300 nM) |
| Comparator Or Baseline | 5Z-7-oxozeaenol: IC50 = 8 nM; Takinib: IC50 = 9.5 nM; NG25: IC50 = 149 nM |
| Quantified Difference | 162-fold less potent vs. 5Z isomer; 137-fold less potent vs. Takinib; 8.7-fold more potent vs. NG25 |
| Conditions | In vitro TAK1 kinase assay in the presence of TAB1 |
Why This Matters
This potency differential enables researchers to select the 5E isomer for experiments requiring moderate, tunable TAK1 inhibition without the confounding effects of complete pathway shutdown or irreversible covalent modification.
- [1] Fakhouri L, El-Elimat T, Hurst DP, et al. Isolation, semisynthesis, covalent docking and transforming growth factor beta-activated kinase 1 (TAK1)-inhibitory activities of (5Z)-7-oxozeaenol analogues. Bioorg Med Chem. 2015;23(21):6993-6999. View Source
- [2] Scarneo SA, Mansourati A, Eibschutz LS, et al. Genetic and pharmacological validation of TAK1 inhibition in a mouse model of rheumatoid arthritis. Int J Mol Sci. 2020;21(14):5177. View Source
- [3] ActiveInhibitor. 5Z-7-Oxozeaenol Technical Datasheet. Accessed 2026. View Source
